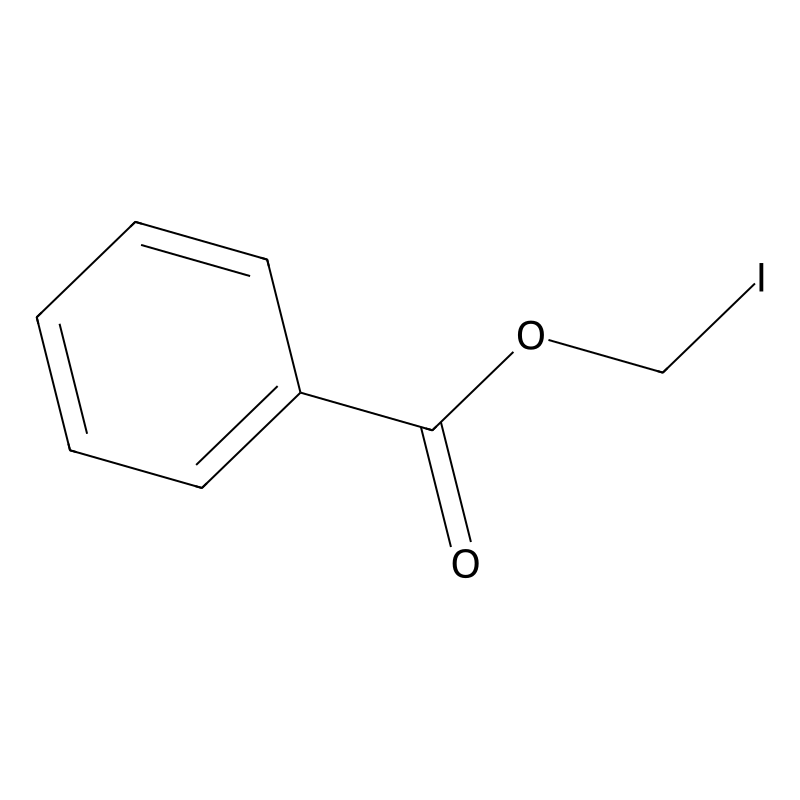

Iodomethyl Benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Iodomethyl benzoate, specifically methyl 4-(iodomethyl)benzoate, is an organic compound that features a benzoate structure with an iodomethyl substituent at the para position. Its molecular formula is , and it has a molecular weight of approximately 262.04 g/mol. This compound is characterized by its high reactivity due to the presence of the iodomethyl group, which can readily participate in various

- Substitution Reactions: The iodomethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

- Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, allowing for the construction of complex organic molecules.

- Oxidation Reactions: The iodomethyl group can be oxidized to yield carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include polar solvents like dimethylformamide and dimethyl sulfoxide for substitution reactions, while palladium catalysts are often employed in coupling reactions .

Methyl 4-(iodomethyl)benzoate can be synthesized through several methods:

- Iodination of Methyl 4-Methylbenzoate: This method involves treating methyl 4-methylbenzoate with iodine and an oxidizing agent (such as iodic acid or hydrogen peroxide) in acetic acid under reflux conditions.

- Direct Iodination: Another approach is the direct iodination of benzoic acid derivatives using iodine and a suitable oxidizing agent in an organic solvent like dichloromethane or acetonitrile.

In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield by maintaining consistent reaction conditions .

Methyl 4-(iodomethyl)benzoate serves as a versatile intermediate in organic synthesis. Its applications include:

- Pharmaceuticals: It can be used in the synthesis of various pharmaceutical compounds due to its reactive nature.

- Agrochemicals: The compound may also find applications in the development of agrochemicals.

- Specialty Materials: Its unique properties allow for use in creating specialty materials in various chemical industries.

Similar Compounds

Methyl 4-(iodomethyl)benzoate can be compared with several similar compounds:

- Methyl 4-Iodobenzoate: Lacks the iodomethyl group; less reactive.

- Methyl 4-Methylbenzoate: Contains a methyl group instead of an iodomethyl group; different reactivity profile.

- Methyl 4-Bromomethylbenzoate: Similar structure but features a bromomethyl group; differing reactivity due to halogen differences.

- Ethyl 2-(iodomethyl)benzoate: Shares structural similarities but differs in functional groups and position of substituents.

Uniqueness

The uniqueness of methyl 4-(iodomethyl)benzoate lies in its high reactivity attributed to the iodomethyl group. This property enhances its utility as an intermediate for synthesizing a wide range of organic compounds, distinguishing it from its analogs .